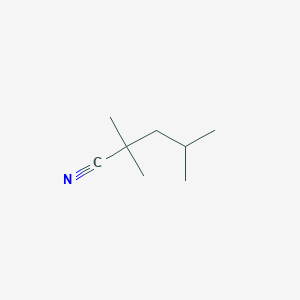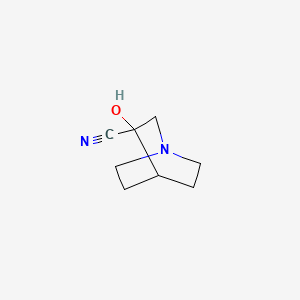
N,N-dimethyl-3-nitropyridin-2-amine
Overview
Description
N,N-Dimethyl-3-nitropyridin-2-amine is a chemical compound with the empirical formula C7H9N3O2 . It has a molecular weight of 167.17 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for N,N-dimethyl-3-nitropyridin-2-amine is CN©c1ncccc1N+=O . The InChI key is HOESCRDIWBIVCL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N,N-dimethyl-3-nitropyridin-2-amine is a solid . Other physical and chemical properties such as solubility are not mentioned in the search results.Scientific Research Applications
Fungicidal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity . These derivatives are considered potential agricultural compounds due to their unique mode of action, which differs from other fungicides .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Self-Assembly and Surface Behavior
- Scientific Field : Material Science
- Application Summary : N,N-dimethyl-3-nitropyridin-2-amine is used in the study of zwitterionic surfactants’ behavior in choline chloride:glycerol eutectic mixture . These surfactants were found to remain surface active and form globular micelles in deep eutectic solvents .
- Methods of Application : The behavior of the surfactants was investigated by means of surface tension, X-ray reflectivity, and small-angle neutron scattering .
- Results or Outcomes : The surface behavior of these species was found to differ depending on the headgroup and tail structure . The morphology of the micelles also slightly varies between surfactants, demonstrating differences in the packing of individual monomers .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : This compound is a versatile material used in scientific research. Its unique properties make it valuable for various applications, including drug discovery and organic synthesis.
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis or reaction being performed.
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound can often enable the synthesis of complex organic molecules.
Material Science
- Scientific Field : Material Science
- Application Summary : N,N-dimethyl-3-nitropyridin-2-amine is used in the study of various materials . It can be used to modify the properties of these materials or to create new materials with unique properties .
- Methods of Application : The specific methods of application can vary widely depending on the particular material being studied or created .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound can often enable the creation of materials with unique properties .
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)7-6(10(11)12)4-3-5-8-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOESCRDIWBIVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339505 | |
| Record name | N,N-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-nitropyridin-2-amine | |
CAS RN |
5028-23-9 | |
| Record name | N,N-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)










